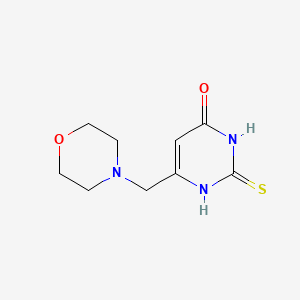

6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Description

Properties

IUPAC Name |

6-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c13-8-5-7(10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSFADISYSEEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of a pyrimidinone derivative with a morpholine derivative under controlled conditions. One common method involves the use of [3-(4-morpholinylmethyl)phenyl]magnesium bromide as a Grignard reagent, which reacts with a suitable pyrimidinone precursor to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exhibit significant antimicrobial properties. For instance, studies have shown that thioxo-pyrimidinones can inhibit the growth of various bacterial strains. A notable study demonstrated that derivatives of thioxo-pyrimidinones exhibited activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, one study highlighted its ability to inhibit the proliferation of breast cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has also been studied as a potential inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. Compounds in this class have shown promise as therapeutic agents for conditions such as glaucoma and obesity by modulating CA activity .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyrimidinone core (2-thioxo-2,3-dihydro-4(1H)-pyrimidinone) is a common scaffold in medicinal chemistry. Key structural variations occur at positions 5 and 6, influencing biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Pyrimidinone Derivatives

Physicochemical Properties

- Lipophilicity: Morpholinylmethyl (target compound) > 4-hydroxyphenyl (mirin) > phenyl (cambinol). The morpholine group balances hydrophilicity and membrane permeability.

- Solubility : Morpholine derivatives generally exhibit improved aqueous solubility compared to aryl-substituted analogs (e.g., mirin) .

Biological Activity

6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (CAS Number: 2059988-91-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a morpholine group, which is known to enhance solubility and bioavailability in pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study reported that compounds similar to this pyrimidine derivative exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines. The specific anticancer activity of this compound can be attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| HCT-116 | 0.12 ± 0.064 |

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains. The compound exhibited notable activity against Escherichia coli , with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to standard antibiotics. However, it showed limited activity against Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | >100 |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various assays. In vitro studies indicated that it significantly reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. The inhibition rate was reported at approximately 47% at a concentration of 1000 nM .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of inflammatory mediators.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or function, contributing to its antibacterial properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Anticancer Effects : A research team synthesized various pyrimidine derivatives and tested their effects on cancer cell lines, concluding that those with a morpholine substituent exhibited superior activity compared to their counterparts without this moiety.

- Evaluation of Antibacterial Properties : In a comparative study against standard antibiotics, compounds similar to this compound showed promising results against Gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for preparing 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and its analogs?

The compound is typically synthesized via cyclocondensation reactions. For example, analogs with morpholinylmethyl substituents are prepared by reacting thiourea derivatives with substituted aldehydes or ketones under reflux conditions in ethanol or DMF. Purification involves column chromatography (silica gel) and recrystallization using solvents like chloroform or ethanol. Key intermediates are characterized by melting points (e.g., 224–265°C) and spectroscopic data .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C=S at ~1213–1186 cm⁻¹, and NH/OH stretches at 3425–2930 cm⁻¹) .

- NMR (1H/13C) : Identifies proton environments (e.g., NH signals at δ12.25–12.52 ppm in DMSO-d₆) and carbon frameworks, including morpholinylmethyl linkages .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the enzymatic inhibition mechanisms of this compound’s derivatives?

Contradictions in enzymatic inhibition (e.g., sirtuin vs. myeloperoxidase pathways) may arise from species-dependent metabolism. For example, flavin monooxygenases (FMOs) dominate oxidative desulphuration in humans, while cytochrome P450 enzymes are critical in preclinical models. To resolve discrepancies:

- Conduct cross-species comparative studies.

- Use enzyme-specific inhibitors (e.g., ketoconazole for P450) in inhibition assays.

- Perform metabolite profiling via LC-MS/MS to track biotransformation pathways .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in sirtuin inhibition?

- Systematic Substituent Variation : Synthesize analogs with halogens (Br, Cl), methoxy groups, or hydroxynaphthyl modifications to assess steric/electronic effects .

- In Vitro Assays : Measure IC₅₀ values against recombinant sirtuin isoforms (e.g., SIRT1/2) using fluorogenic substrates like acetylated p53 peptides.

- Molecular Docking : Compare binding poses of analogs in sirtuin active sites (e.g., NAD⁺-binding pockets) to rationalize potency differences .

Q. What strategies can improve metabolic stability in preclinical studies?

- Structural Blocking : Replace labile sulfur atoms with bioisosteres (e.g., carbonyl groups) or introduce deuterium at metabolic hotspots.

- Prodrug Design : Mask thioxo groups with acetyl or glycosyl moieties to reduce first-pass metabolism.

- Enzyme Co-Administration : Combine with FMO inhibitors (e.g., methimazole) to prolong half-life .

Notes

- All answers integrate peer-reviewed methodologies from synthesis to mechanistic studies.

- Advanced questions emphasize experimental design and data-driven resolution of contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.